![molecular formula C18H20F3N3O2 B3018636 2,5-Dimethyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-3-carboxamide CAS No. 1396849-89-0](/img/structure/B3018636.png)

2,5-Dimethyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

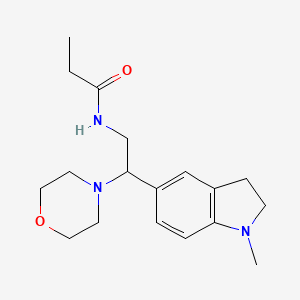

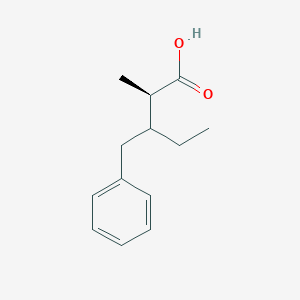

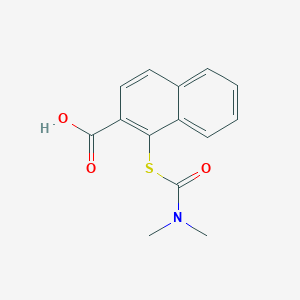

The compound contains several functional groups including a furan ring, a tetrahydroquinazolin ring, and a trifluoromethyl group . Furan is a heterocyclic compound with a five-membered aromatic ring, including four carbon atoms and one oxygen . Tetrahydroquinazolin is a type of quinazolinone, which is a class of organic compounds that are commonly used in medicinal chemistry due to their wide range of biological activities . The trifluoromethyl group is a common substituent in medicinal chemistry, known for its ability to modulate the physical-chemical properties of drug molecules .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The furan ring could potentially be synthesized through a Paal-Knorr Furan Synthesis . The tetrahydroquinazolin ring might be formed through a condensation reaction . The trifluoromethyl group could be introduced through various methods, such as the use of trifluoromethylating reagents .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring is aromatic and planar, while the tetrahydroquinazolin ring is likely to be non-planar due to the presence of two nitrogen atoms . The trifluoromethyl group is electron-withdrawing, which could affect the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The furan ring is aromatic and may undergo electrophilic aromatic substitution . The tetrahydroquinazolin ring could potentially undergo reactions at the nitrogen atoms . The trifluoromethyl group is generally stable but can participate in certain reactions under specific conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups could affect properties such as solubility, melting point, and boiling point .Applications De Recherche Scientifique

Synthetic Chemistry Applications

- The compound's structural framework has been utilized in the synthesis of quinoline-attached furan-2(3H)-ones, showing anti-inflammatory and antibacterial properties with reduced gastrointestinal toxicity and lipid peroxidation. These compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli (Alam et al., 2011).

- Another study demonstrated the synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives as potent tyrosinase inhibitors, offering a novel approach to treating conditions related to melanin overproduction (Dige et al., 2019).

Biological Studies

- The furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A virus, highlighting their potential as antiviral agents. Among these, certain derivatives showed potent antiviral activity, suggesting their utility in developing new treatments for influenza A virus infections (Yongshi et al., 2017).

- Novel benzodifuranyl derivatives derived from this compound have shown promising anti-inflammatory and analgesic activities, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Material Science

- In material science, the derivative's application has been explored in improving the photoelectric conversion efficiency of dye-sensitized solar cells through co-sensitization with near-IR absorbing cyanine dye (Wu et al., 2009).

Mécanisme D'action

Target of Action

Molecules with a-CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

The mode of action of this compound involves a key hydrogen bonding interaction with the protein, which lowers the pKa of the cyclic carbamate, thereby enhancing its inhibitory activity against the reverse transcriptase enzyme .

Biochemical Pathways

Compounds with similar structures have been found to influence theanti-influenza activity

Pharmacokinetics

The presence of thetrifluoromethyl group (-CF3) and the hetero aliphatic ring in the compound’s structure could potentially influence its pharmacokinetic properties .

Result of Action

The result of the compound’s action is an enhanced inhibitory activity against the reverse transcriptase enzyme , which could potentially lead to a decrease in the replication of certain viruses .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The trifluoromethyl group (-CF3) in the compound’s structure could potentially enhance its stability and efficacy in different environments .

Safety and Hazards

Propriétés

IUPAC Name |

2,5-dimethyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3O2/c1-10-9-13(11(2)26-10)17(25)22-8-7-15-23-14-6-4-3-5-12(14)16(24-15)18(19,20)21/h9H,3-8H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXLHCRCIPVRHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCC2=NC3=C(CCCC3)C(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]-1-[4-(propan-2-yl)phenyl]urea](/img/structure/B3018559.png)

![1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B3018570.png)

![4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3018575.png)